molecular formula C7H12O7 B1614281 Methylglucopyranosiduronic acid CAS No. 4356-84-7

Methylglucopyranosiduronic acid

Cat. No.: B1614281
CAS No.: 4356-84-7
M. Wt: 208.17 g/mol
InChI Key: BOFXVYGDIRCHEQ-GHQVIJFQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylglucopyranosiduronic acid typically involves the glycosidation of glucuronic acid. This process can be carried out by either oxidation of the corresponding glucoside or by performing glycosidation on an activated glucuronic acid . The reaction conditions often require the presence of a catalyst and specific temperature and pH conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosidation processes using optimized reaction conditions to maximize yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Methylglucopyranosiduronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glucuronic acid derivatives, while reduction can regenerate the original hydroxyl groups .

Scientific Research Applications

Methylglucopyranosiduronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methylglucopyranosiduronic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for glucuronidation reactions, where it is conjugated with various endogenous and exogenous compounds to enhance their solubility and facilitate their excretion . This process is crucial for the detoxification and elimination of drugs and other xenobiotics.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its methyl group at the anomeric position, which influences its reactivity and interaction with biological molecules. This structural feature distinguishes it from other uronic acids and their derivatives, making it a valuable compound in biochemical and pharmacological research .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3-,4+,5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFXVYGDIRCHEQ-GHQVIJFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963048
Record name Methyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4356-84-7
Record name Methyl β-D-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4356-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylglucopyranosiduronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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